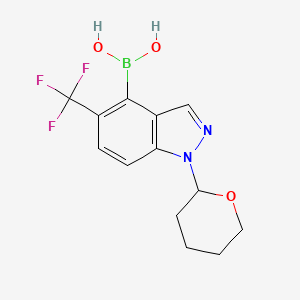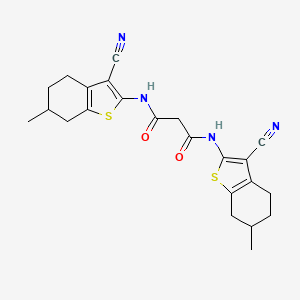
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is likely to be an organic compound given its structure. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The presence of the aldehyde functional group (-CHO) suggests that it may have properties similar to other aldehydes, such as having a polar nature and being able to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The aldehyde group is often involved in nucleophilic addition reactions, and the pyrazole ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an aldehyde group could make it polar and capable of forming hydrogen bonds .科学的研究の応用
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. In particular, it has been used as a substrate in the synthesis of various compounds, including drugs such as ibuprofen and other pharmaceuticals. Additionally, it has been used in the synthesis of various polymers and dyes.
作用機序
The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to be involved in the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are believed to be involved in the regulation of various cellular processes. Additionally, it has been shown to interact with various proteins, including those involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In particular, it has been shown to be involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Additionally, it has been shown to interact with various proteins, including those involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
The advantages of using 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in laboratory experiments include its low cost and ease of synthesis. Additionally, it has been shown to be stable in a variety of solvents and temperatures, making it suitable for use in a variety of experiments. However, it is important to note that this compound is a hazardous compound, and should be handled with care.
将来の方向性
Future research on 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde could focus on further exploring its potential applications in the fields of chemistry, pharmacology, and biochemistry. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the development of novel drugs and other compounds. Finally, further research could be done to explore the potential for using this compound in the development of new polymers and dyes.
合成法
3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized through a multi-step process beginning with the condensation of 2,4-dimethylphenylhydrazine and ethyl acetoacetate in the presence of a base. The resulting product is then reacted with benzaldehyde, followed by hydrolysis and oxidation to form the desired product.
Safety and Hazards
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-17(14(2)10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSYBAHGDBUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)
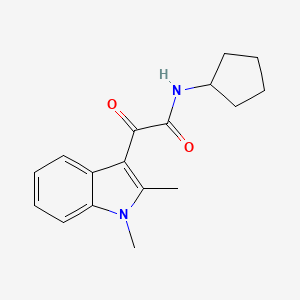

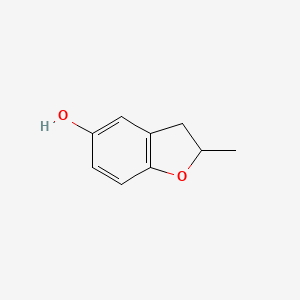
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)
![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)
![1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2624640.png)
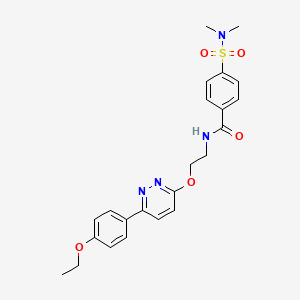

![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2624647.png)
